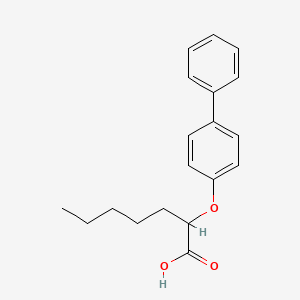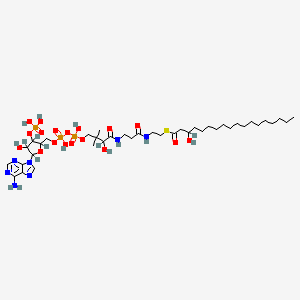
Tetradymol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradymol is a sesquiterpenoid.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Tetradymol, known as Temoporfin or mTHPC, has been extensively studied for its applications in photodynamic therapy (PDT), particularly for cancer treatment. Research indicates that Temoporfin is highly potent and effective in PDT, showing significant anti-tumor activity in various studies:
Temoporfin in Cancer Treatment
Temoporfin is utilized in the medicinal product Foscan® for the palliative treatment of head and neck cancer. It has been subject to extensive research, covering its chemistry, biochemistry, pharmacology, and clinical applications in PDT (Wiehe & Senge, 2022).
Tumor Selectivity
Studies demonstrate Temoporfin's ability to selectively target tumor tissue in a murine tumor model, showing rapid biodistribution and clearance from the bloodstream, which is crucial for effective PDT (Svensson et al., 2007).
Topical Application for Skin Malignancies
Temoporfin has also been studied for its topical application in treating nonpigmented skin malignancies. This form of administration showed high tumor selectivity and effective photodynamic therapy outcomes (Bendsøe et al., 2007).
Pharmacokinetics and Cellular Studies
In-depth studies of Temoporfin's pharmacokinetics and cellular interactions have been conducted to better understand its mechanism of action and efficacy in PDT:
Pharmacodynamics in Cancer Cells
Research on Temoporfin's pharmacodynamics in cancer cells indicates its effectiveness in inhibiting tumor cell proliferation. These studies offer insights into its different effects on parts of the cell cycle (Lin et al., 2011).
Subcellular Localization and Photodamaging Effect
Temoporfin shows a higher cytotoxic effect compared to other photosensitizers, with studies revealing its accumulation in the cytoplasm and mitochondria, leading to effective cell photokilling (Yow et al., 2000).
Additional Applications
Beyond cancer treatment, Temoporfin has shown potential in other medical applications:
Treatment of Oral Disease Pathogens
Temoporfin has been explored for its efficacy against oral pathogens in the treatment of oral cancer and periodontal disease. It demonstrates a synergistic effect when combined with potassium iodide or antibacterial agents, enhancing its antimicrobial effectiveness (Shih et al., 2022).
Synergy with Other Therapeutic Agents
The combination of Temoporfin with other therapeutic agents has been shown to enhance its bactericidal effect, providing a potential application against a range of pathogens (Shih et al., 2022).
Eigenschaften
CAS-Nummer |
52279-13-7 |
|---|---|
Produktname |
Tetradymol |
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-8a-ol |
InChI |
InChI=1S/C15H22O2/c1-10-9-17-13-8-15(16)6-4-5-11(2)14(15,3)7-12(10)13/h9,11,16H,4-8H2,1-3H3/t11-,14+,15-/m0/s1 |
InChI-Schlüssel |
YGPYHQDJFQOKLN-GLQYFDAESA-N |
Isomerische SMILES |
C[C@H]1CCC[C@]2([C@@]1(CC3=C(C2)OC=C3C)C)O |
SMILES |
CC1CCCC2(C1(CC3=C(C2)OC=C3C)C)O |
Kanonische SMILES |
CC1CCCC2(C1(CC3=C(C2)OC=C3C)C)O |
Synonyme |
tetradymol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(4-Chlorophenyl)thio]methyl]imidazo[1,2-a]pyridine](/img/structure/B1203989.png)
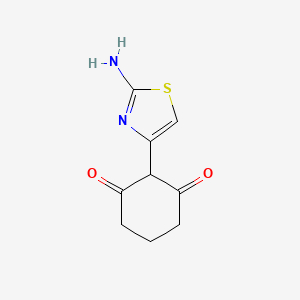
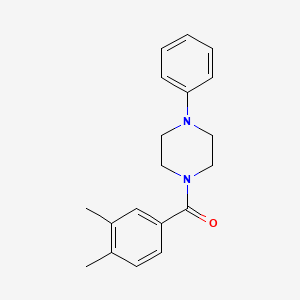
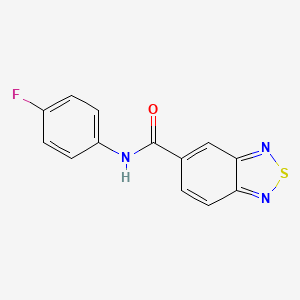
isoquinolyl)amine](/img/structure/B1203996.png)
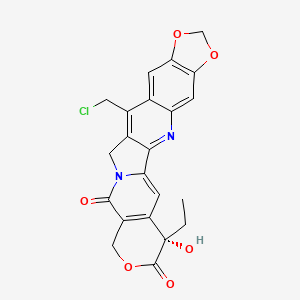
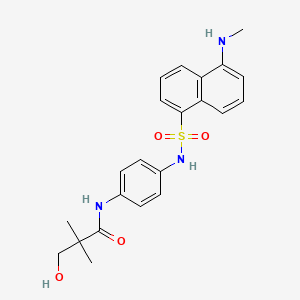
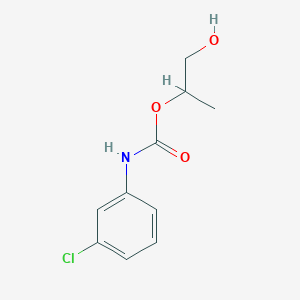
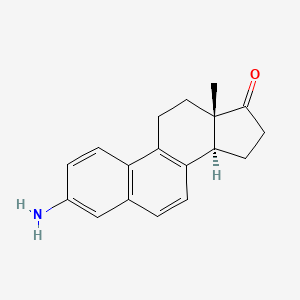

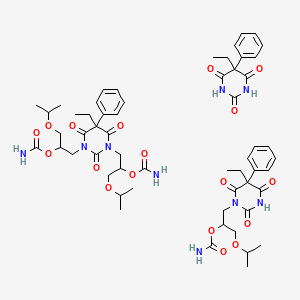
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)
